molecular formula C6H10N2O3 B11918661 (R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate

(R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate

Cat. No.: B11918661
M. Wt: 158.16 g/mol
InChI Key: HFGQPVHWLJUSCD-SCSAIBSYSA-N
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Description

®-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate is a chemical compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino acid derivative with a suitable acylating agent to form the azetidinone ring. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

®-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ®-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed effects. For example, it may inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins, thereby exhibiting antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(4-Hydroxyphenyl)-2-[3β-amino-2-oxoazetidin-1-yl]acetic acid
  • (2R)-2-[(3S)-3-amino-2-oxoazetidin-1-yl]-2-(4-hydroxyphenyl)acetic acid

Uniqueness

®-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate is unique due to its specific structural features and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

methyl 2-[(3R)-3-amino-2-oxoazetidin-1-yl]acetate

InChI

InChI=1S/C6H10N2O3/c1-11-5(9)3-8-2-4(7)6(8)10/h4H,2-3,7H2,1H3/t4-/m1/s1

InChI Key

HFGQPVHWLJUSCD-SCSAIBSYSA-N

Isomeric SMILES

COC(=O)CN1C[C@H](C1=O)N

Canonical SMILES

COC(=O)CN1CC(C1=O)N

Origin of Product

United States

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